N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a tetrahydro-1,3,5-triazine ring, and a dimethoxybenzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Dimethoxybenzenesulfonamide Moiety: This step involves sulfonation reactions using reagents like chlorosulfonic acid followed by methoxylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
- N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Uniqueness
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of a cyclopropyl group, a tetrahydro-1,3,5-triazine ring, and a dimethoxybenzenesulfonamide moiety. This distinct structure imparts specific chemical properties and biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H20N4O4S |
---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20N4O4S/c1-21-12-6-5-11(7-13(12)22-2)23(19,20)17-14-15-8-18(9-16-14)10-3-4-10/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
FJTRNHUHVOJLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CC3)OC |
Origin of Product |
United States |
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